![molecular formula C12H31O3PSi2 B162909 Bis(3-trimethylsilylpropyl) hydrogen phosphite CAS No. 128942-12-1](/img/structure/B162909.png)
Bis(3-trimethylsilylpropyl) hydrogen phosphite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(3-trimethylsilylpropyl) hydrogen phosphite, also known as BTMSP-PI, is a phosphorus-containing compound that has gained significant attention in recent years due to its use in various scientific research applications. This compound is widely used in the field of organic chemistry for the synthesis of various compounds. Its unique properties make it an ideal candidate for research in the field of drug discovery and development.
Wirkmechanismus
The mechanism of action of Bis(3-trimethylsilylpropyl) hydrogen phosphite is not fully understood. However, it is believed that the compound acts as a phosphite transfer reagent. It is also believed that the compound can activate certain functional groups, making them more reactive towards nucleophilic attack.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of Bis(3-trimethylsilylpropyl) hydrogen phosphite. However, it has been reported that the compound is relatively non-toxic and does not cause any significant adverse effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Bis(3-trimethylsilylpropyl) hydrogen phosphite in lab experiments is its high reactivity towards various functional groups. The compound is also relatively easy to synthesize and purify. However, one of the limitations of using Bis(3-trimethylsilylpropyl) hydrogen phosphite is its high cost compared to other reagents.
Zukünftige Richtungen
Bis(3-trimethylsilylpropyl) hydrogen phosphite has potential applications in various fields such as drug discovery and development, imaging, and catalysis. One of the future directions for research on Bis(3-trimethylsilylpropyl) hydrogen phosphite is the development of new synthetic methods that are more efficient and cost-effective. Another direction is the investigation of the compound's potential applications in drug delivery and imaging. Finally, the development of new derivatives of Bis(3-trimethylsilylpropyl) hydrogen phosphite with improved properties is also an area of future research.
Synthesemethoden
The synthesis of Bis(3-trimethylsilylpropyl) hydrogen phosphite involves the reaction of 3-trimethylsilylpropyl alcohol with phosphorus trichloride and sodium hydride. The reaction proceeds under an inert atmosphere and is carried out in a solvent such as tetrahydrofuran or ether. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
Bis(3-trimethylsilylpropyl) hydrogen phosphite has been extensively used in the field of organic chemistry for the synthesis of various compounds. It has been used as a reagent in the synthesis of phosphonates, phosphinates, and phosphoramidates. The compound has also been used in the synthesis of phosphorus-containing dendrimers, which have potential applications in drug delivery and imaging.
Eigenschaften
CAS-Nummer |
128942-12-1 |
---|---|
Produktname |
Bis(3-trimethylsilylpropyl) hydrogen phosphite |
Molekularformel |
C12H31O3PSi2 |
Molekulargewicht |
310.52 g/mol |
IUPAC-Name |
bis(3-trimethylsilylpropyl) hydrogen phosphite |
InChI |
InChI=1S/C12H31O3PSi2/c1-17(2,3)11-7-9-14-16(13)15-10-8-12-18(4,5)6/h13H,7-12H2,1-6H3 |
InChI-Schlüssel |
KZZSKIFWKVCCEX-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)CCCOP(O)OCCC[Si](C)(C)C |
Kanonische SMILES |
C[Si](C)(C)CCCOP(O)OCCC[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.